N'-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization
Research has demonstrated innovative approaches to synthesizing and characterizing compounds related to N'-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide. These studies involve the creation of heterocyclic compounds and exploring their chemical behaviors under different conditions. For instance, Meslin and Quiniou (1975) discussed the synthesis of related compounds and their reactions, highlighting the versatility of thiazole derivatives in chemical synthesis (Meslin & Quiniou, 1975).
Biological Applications
Several studies have explored the biological activities of compounds structurally similar to this compound. These compounds have been evaluated for their potential in various therapeutic areas, including anticancer and antimicrobial activities.
Tiwari et al. (2017) reported on the synthesis of Schiff’s bases containing a thiadiazole scaffold, demonstrating promising anticancer activity against a range of human cancer cell lines. This study suggests the potential of these compounds in oncology research, highlighting their effectiveness and the feasibility of a facile, solvent-free synthesis method under microwave irradiation (Tiwari et al., 2017).
Narayana et al. (2004) investigated the synthesis of new thiazole derivatives for their antifungal properties, contributing to the understanding of these compounds' roles in developing potential antifungal agents (Narayana et al., 2004).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide involves the reaction of 4-(diethylamino)benzoyl chloride with 2-amino-5-(N,N-dimethylamino)thiazole followed by the addition of formamide.", "Starting Materials": [ "4-(diethylamino)benzoic acid", "thionyl chloride", "2-amino-5-(N,N-dimethylamino)thiazole", "formamide", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "1. Conversion of 4-(diethylamino)benzoic acid to 4-(diethylamino)benzoyl chloride using thionyl chloride in dichloromethane.", "2. Reaction of 4-(diethylamino)benzoyl chloride with 2-amino-5-(N,N-dimethylamino)thiazole in the presence of triethylamine in dichloromethane to form the intermediate product.", "3. Addition of formamide to the intermediate product in the presence of sodium bicarbonate and water to yield the final product." ] } | |
CAS No. |
861211-30-5 |
Molecular Formula |
C17H22N4OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N'-[5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C17H22N4OS/c1-5-21(6-2)14-9-7-13(8-10-14)16(22)15-11-18-17(23-15)19-12-20(3)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
FBODAPOHPFTVSK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CN=C(S2)N=CN(C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CN=C(S2)N=CN(C)C |
solubility |
not available |
Origin of Product |
United States |
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